molecular formula C22H25N3O3 B4834573 N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide

N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B4834573
M. Wt: 379.5 g/mol
InChI Key: XLMPKVRWSPXMPV-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic compound with a complex molecular structure This compound is characterized by the presence of an oxadiazole ring, a phenoxymethyl group, and an ethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Phenoxymethyl Group: This step involves the reaction of the oxadiazole intermediate with phenoxymethyl halides in the presence of a base.

    Attachment of the Ethylbenzyl Group: The final step involves the alkylation of the intermediate with 4-ethylbenzyl halides in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxymethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylbenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide
  • Phenoxymethylpenicillin

Uniqueness

N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to its combination of an oxadiazole ring and phenoxymethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, bioavailability, and specificity in its interactions with molecular targets.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-3-17-9-11-18(12-10-17)15-25(2)22(26)14-13-20-23-24-21(28-20)16-27-19-7-5-4-6-8-19/h4-12H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMPKVRWSPXMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN(C)C(=O)CCC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide
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N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide
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N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide
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N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide
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N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide
Reactant of Route 6
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N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide

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